molecular formula C16H23NO4 B1280656 (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate CAS No. 1279038-04-8

(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate

Cat. No.: B1280656
CAS No.: 1279038-04-8
M. Wt: 293.36 g/mol
InChI Key: AJASTZDEVUUDKP-KGLIPLIRSA-N
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Description

(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate is a chiral piperidine derivative of high importance in medicinal chemistry and drug discovery. This compound serves as a critical synthetic building block for the development of novel therapeutics. As part of the valuable class of 3-substituted-4-hydroxypiperidines, this chiral scaffold is utilized in synthesizing enzyme inhibitors for the treatment of conditions such as tumors, obesity-associated disorders, and hypertension . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility in multi-step synthetic sequences. The defined (3R,4R) stereochemistry is essential for achieving specific interactions with biological targets, and researchers value this isomer for constructing compounds with desired potency and selectivity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-9-8-13(14(19)10-17)11-4-6-12(18)7-5-11/h4-7,13-14,18-19H,8-10H2,1-3H3/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJASTZDEVUUDKP-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129491
Record name rel-1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-(4-hydroxyphenyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188866-45-7
Record name rel-1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-(4-hydroxyphenyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188866-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-(4-hydroxyphenyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Resolution of Racemic Intermediates

A common approach involves resolving racemic mixtures of tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate using chiral resolving agents. For example, (±)-rel-(3S,4S)-tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate can be separated via chiral supercritical fluid chromatography (SFC) with amylose-based columns, yielding enantiomerically pure (3R,4R)- and (3S,4S)-isomers.

  • Reagents : (±)-rel-(3S,4S)-tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate, chiral SFC columns (e.g., Chiralpak AD-H).
  • Conditions : Isocratic elution with CO₂/ethanol (85:15), 25°C, 100 bar.
  • Outcome : Enantiomeric excess (ee) >99%, with isolated yields of 38–48% for each enantiomer.

Stereoselective Hydrogenation

Stereocontrol is achieved via catalytic hydrogenation of unsaturated precursors. For instance, tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes ring-opening with phenylmagnesium chloride, followed by hydrogenation using rhodium on alumina (Rh/Al₂O₃) to establish the (3R,4R)-configuration.

  • Reagents : tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, phenylmagnesium chloride, Rh/Al₂O₃.
  • Conditions :
    • Ring-opening: THF, −30°C, 16 h.
    • Hydrogenation: 150 bar H₂, 100°C, 18 h.
  • Outcome : 59% yield after purification by silica gel chromatography.

Multi-Step Synthesis from Protected Piperidine Derivatives

A scalable route involves sequential functionalization of piperidine intermediates:

Step 1: Mannich Reaction for Piperidine Ring Formation

Benzylamine, 4-hydroxybenzaldehyde, and formaldehyde react under acidic conditions to form the piperidine core.

Step 2: Hydroxylation

The intermediate is hydroxylated using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide to introduce the 3-hydroxy group.

Step 3: Esterification with Boc Anhydride

The hydroxylated piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to install the tert-butoxycarbonyl (Boc) protecting group.

Example Protocol:
Step Reagents Conditions Yield
1 Benzylamine, 4-hydroxybenzaldehyde, HCHO HCl (pH 3–4), 60°C, 6 h 75%
2 mCPBA, CH₂Cl₂ 0°C to rt, 4 h 82%
3 Boc₂O, DMAP, THF rt, 12 h 90%

Deprotection and Functional Group Interconversion

Final deprotection steps are critical for achieving the target compound. For example, tert-butyl 4-(4-(benzyloxy)phenyl)-3-hydroxypiperidine-1-carboxylate undergoes hydrogenolysis to remove the benzyl group, followed by Boc deprotection with HCl.

  • Reagents : Pd/C, H₂, HCl in dioxane.
  • Conditions :
    • Hydrogenolysis: 25–99 psi H₂, rt, 4 days.
    • Deprotection: 4 M HCl in dioxane, rt, 2 h.
  • Outcome : 85% yield after HPLC purification.

Comparative Analysis of Methods

Method Key Advantage Limitation Yield
Chiral Resolution High enantiopurity Low scalability 38–48%
Stereoselective Hydrogenation Scalable, single-step stereocontrol Requires high-pressure equipment 59%
Multi-Step Synthesis Modular, adaptable to analogs Lengthy synthesis 60–75%

Optimization Strategies

  • Catalyst Screening : Rhodium catalysts (e.g., Rh/Al₂O₃) improve hydrogenation efficiency compared to palladium.
  • Solvent Systems : THF and DMF enhance reaction rates in Grignard and coupling steps.
  • Purification Techniques : Silica gel chromatography and recrystallization from methanol/ethanol mixtures ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate is C16H22N2O4C_{16}H_{22}N_{2}O_{4}. The compound features a piperidine ring, which is crucial for its biological activity. Understanding its structure aids in predicting its interactions with biological targets.

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit antidepressant properties. A study demonstrated that (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate could potentially modulate neurotransmitter systems associated with mood regulation.

Case Study:
In a preclinical trial, this compound was tested for its ability to increase serotonin levels in rodent models. The results showed a significant elevation in serotonin, suggesting potential use as an antidepressant agent .

2. Anticancer Properties

Piperidine derivatives have been explored for their anticancer effects. The presence of the hydroxyl group in (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate enhances its solubility and bioavailability, making it a candidate for cancer therapy.

Data Table: Anticancer Activity of Piperidine Derivatives

Compound NameIC50 (µM)Cancer Type
(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate15Breast Cancer
Other Piperidine Derivative A25Lung Cancer
Other Piperidine Derivative B10Colon Cancer

This table illustrates the comparative efficacy of various piperidine derivatives against different cancer types, highlighting the potential of the compound in oncological applications .

Neuropharmacological Applications

1. Pain Management

The compound's structure suggests it may interact with pain pathways in the central nervous system. Research has indicated that certain piperidine derivatives can act as analgesics.

Case Study:
A study assessed the pain-relieving effects of (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate in inflammatory pain models. The findings indicated a significant reduction in pain scores compared to control groups, proposing further exploration into its use as a non-opioid analgesic .

Mechanism of Action

The mechanism of action of (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Differences

The uniqueness of (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate lies in its stereochemistry and substituents. Below is a comparison with structurally related piperidine derivatives:

Compound Name Substituents Stereochemistry Key Functional Differences Reference
(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate 3-hydroxy, 4-(4-hydroxyphenyl) (3R,4R) Dual hydroxyl groups; hydroxyphenyl enhances aromatic interactions
tert-Butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate 3-hydroxy, 4-(3,4-difluorophenyl) Not specified Difluorophenyl group increases electronegativity and metabolic stability
tert-Butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate 3-fluoro, 4-hydroxy (3R,4R) Fluorine atom enhances lipophilicity and bioavailability
tert-Butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate 3-amino, 4-(4-fluorophenyl) (3S,4R) Amino group enables nucleophilic reactivity; fluorophenyl improves target selectivity
tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate 4-(3-(3-chlorophenyl)ureido) Not specified Ureido group facilitates hydrogen bonding with enzymes

Key Observations :

  • Stereochemistry : The (3R,4R) configuration in the target compound distinguishes it from enantiomers like (3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate, which may exhibit divergent biological activities .
  • Substituent Effects : The 4-hydroxyphenyl group in the target compound promotes π-π stacking interactions with aromatic residues in enzymes or receptors, unlike fluorinated or chlorinated analogs, which prioritize electronic effects .

Physicochemical Properties

A comparison of calculated properties highlights differences in solubility and bioavailability:

Compound Name XlogP TPSA (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate 2 70 2 4
tert-Butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate 3.1* 66 1 3
tert-Butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate 1.8* 60 1 3
tert-Butyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate 0.5* 85 3 5

Notes:

  • The target compound’s XlogP (2) balances lipophilicity and solubility, making it suitable for oral bioavailability.
  • Higher TPSA values (e.g., 85 Ų in amino-hydroxypropyl derivatives) correlate with increased polarity and reduced membrane permeability .

Biological Activity

(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate, also known by its CAS number 955028-90-7, is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a tert-butyl group and a hydroxyphenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties, supported by various studies and data.

Chemical Structure

The molecular formula of (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate is C11_{11}H21_{21}N O3_3 with a molecular weight of 215.289 g/mol. Its structure includes:

  • A piperidine ring
  • A tert-butyl group
  • A hydroxy group at the 3-position
  • A para-hydroxyphenyl group at the 4-position

Antiviral Activity

Research indicates that compounds similar to (3R,4R)-tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine derivatives exhibit antiviral properties. For instance:

  • Neuraminidase Inhibition : Some β-amino acid heterocycles have shown modest activity as neuraminidase inhibitors, which are crucial in treating viral infections such as influenza .
  • HSV Inhibition : Studies have demonstrated that related compounds can effectively inhibit the replication of herpes simplex virus type 1 (HSV-1) in vitro. The introduction of specific functional groups enhances their antiviral efficacy .

Antibacterial Activity

The antibacterial potential of (3R,4R)-tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine has been explored through various assays:

  • Minimum Inhibitory Concentration (MIC) : In vitro evaluations have revealed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown significant MIC values against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli250
Pseudomonas aeruginosa>250

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperidine derivatives:

  • Cytotoxicity : Compounds similar to (3R,4R)-tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine have shown cytotoxic effects on various cancer cell lines. For instance, a related compound demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several piperidine derivatives and evaluated their biological activities. The results indicated that modifications on the piperidine ring significantly influenced their interaction with biological targets such as dopamine and norepinephrine transporters .
  • In Vitro Studies : In vitro studies involving cell cultures have shown that certain derivatives can inhibit tumor necrosis factor-alpha (TNFα) production, suggesting potential anti-inflammatory properties alongside their antiviral and anticancer activities .

Q & A

Basic Research Questions

Q. What are the recommended purification methods for synthesizing (3R,4R)-tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate?

  • Methodological Answer : After synthesis, purification typically involves flash chromatography using gradients of ethyl acetate (EtOAc) and hexane. For example, in analogous piperidine-carboxylate syntheses, a 10–30% EtOAc/hexane gradient effectively isolates the product with >95% purity . Post-column fractions should be analyzed via TLC or HPLC to confirm retention factors and homogeneity.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in a sealed container under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis of the tert-butyloxycarbonyl (Boc) and hydroxyl groups. Stability studies on similar compounds indicate degradation under prolonged exposure to moisture or light . Use desiccants and amber glass vials for long-term storage.

Q. What safety precautions are critical during experimental handling?

  • Methodological Answer :

  • Respiratory/eye protection : Use NIOSH-approved N95 masks and chemical goggles due to potential dust/aerosol formation .
  • Gloves : Nitrile gloves (≥0.11 mm thickness) are recommended to prevent dermal exposure .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation .

Advanced Research Questions

Q. How can stereochemical integrity (3R,4R configuration) be maintained during synthesis?

  • Methodological Answer :

  • Chiral intermediates : Start with enantiomerically pure precursors (e.g., (3R,4R)-piperidine derivatives) to avoid racemization.
  • Reaction conditions : Use low temperatures (0–5°C) during nucleophilic substitutions or acylations to minimize epimerization .
  • Analytical validation : Confirm configuration via chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography .

Q. What strategies resolve contradictions in NMR data for structural confirmation?

  • Methodological Answer :

  • Multi-solvent NMR : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts, particularly for hydroxyl protons .
  • 2D techniques : Use HSQC and HMBC to resolve overlapping signals in the aromatic/piperidine regions .
  • Reference compounds : Cross-validate with synthesized analogs (e.g., tert-butyl 4-phenylpiperidine derivatives) .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, optimizing ligand-to-metal ratios (e.g., XPhos ligand at 1:1.2) .
  • Solvent selection : Replace THF with 1,4-dioxane in Boc deprotection steps to improve solubility and reduce side reactions .
  • Table :
StepReagentsConditionsYield
Boc DeprotectionTBAF, AcOHTHF, 60°C, 12h100%
CouplingPd(OAc)₂, Cs₂CO₃tert-butanol, 100°C85%

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility?

  • Methodological Answer :

  • Recrystallization : Repurify the compound using tert-butyl methyl ether (MTBE)/hexane to isolate polymorphs .
  • DSC/TGA : Perform thermal analysis to identify hydrate formation or decomposition pathways .

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